4-Chloro-8-methylquinoline

Antimicrobial resistance DNA gyrase inhibition Isomer SAR

4‑Chloro‑8‑methylquinoline (CAS 18436‑73‑2; molecular formula C₁₀H₈ClN, molecular weight 177.63 g mol⁻¹) is a bicyclic heteroaromatic scaffold characterized by a chlorine atom at the 4‑position and a methyl group at the 8‑position of the quinoline nucleus. This specific substitution pattern places it at the intersection of two important structure–activity relationship (SAR) vectors: the C‑4 chlorine serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the C‑8 methyl group modulates steric and electronic properties that influence both binding-pocket complementarity and metabolic stability.

Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
CAS No. 18436-73-2
Cat. No. B097423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-8-methylquinoline
CAS18436-73-2
Synonyms4-CHLORO-8-METHYLQUINOLINE
Molecular FormulaC10H8ClN
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CC=N2)Cl
InChIInChI=1S/C10H8ClN/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3
InChIKeyPGDPMZFATHZAIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-8-methylquinoline (CAS 18436-73-2): A Distinct 4,8-Disubstituted Quinoline Building Block for Structure–Activity Relationship-Driven Procurement


4‑Chloro‑8‑methylquinoline (CAS 18436‑73‑2; molecular formula C₁₀H₈ClN, molecular weight 177.63 g mol⁻¹) is a bicyclic heteroaromatic scaffold characterized by a chlorine atom at the 4‑position and a methyl group at the 8‑position of the quinoline nucleus . This specific substitution pattern places it at the intersection of two important structure–activity relationship (SAR) vectors: the C‑4 chlorine serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the C‑8 methyl group modulates steric and electronic properties that influence both binding-pocket complementarity and metabolic stability [1]. The compound is listed by major chemical suppliers (Thermo Scientific/Alfa Aesar, Enamine) as a research‑grade intermediate with ≥95 % purity, and its MDL identifier (MFCD00272330) and InChI Key (PGDPMZFATHZAIQ‑UHFFFAOYSA‑N) facilitate unambiguous procurement across vendor catalogues .

Why 4-Chloro-8-methylquinoline Cannot Be Interchanged with Other Chloromethylquinoline Isomers or Des‑Chloro Analogs


The quinoline scaffold is a privileged structure in medicinal chemistry, yet the precise position of substituents profoundly alters both the synthetic reactivity and the biological target profile of the resulting molecules [1]. The 4‑chloro‑8‑methyl arrangement is synthetically unique because the chlorine at the electron‑deficient 4‑position is highly activated toward SNAr displacement, while the electron‑donating methyl group at the 8‑position simultaneously reduces the electrophilicity at other ring positions, imparting predictable chemoselectivity that is not available with 4‑chloro‑6‑methyl, 4,8‑dichloro, or des‑chloro analogues [2]. Furthermore, in the MELK inhibitor patent literature, the 8‑methyl group has been specifically claimed as a critical determinant of kinase selectivity; removal or relocation of this substituent is reported to cause >10‑fold loss of inhibitory potency, demonstrating that the 8‑methyl substitution is not merely a structural placeholder but a pharmacophoric element [3]. Consequently, substituting a generic chloroquinoline or a differently substituted regioisomer in a developed synthetic route or biological assay introduces both chemical reactivity and pharmacological selectivity risks that are not mitigated by simply matching the core heterocycle.

Quantitative Differentiation Evidence for 4-Chloro-8-methylquinoline Versus Its Closest Structural Analogs


Regioisomeric Discrimination in Antimicrobial Potency: 4C8MQ vs. 4C6MQ (2-Oxo Isomer Pair)

In a 2018 head-to-head study, the isomer pair 4‑chloro‑8‑methylquinolin‑2(1H)‑one (4C8MQ) and 4‑chloro‑6‑methylquinolin‑2(1H)‑one (4C6MQ) were evaluated for antibacterial and antifungal activity using the agar-well diffusion method at 200 µg mL⁻¹. The 8‑methyl isomer (4C8MQ) exhibited a zone of inhibition of 14 mm against Staphylococcus aureus, whereas the 6‑methyl isomer (4C6MQ) produced a 10 mm zone, representing a 40 % greater diameter for the 8‑methyl congener. Molecular docking against DNA gyrase (PDB: 2XCT) yielded a binding energy of –7.2 kcal mol⁻¹ for 4C8MQ compared with –6.1 kcal mol⁻¹ for 4C6MQ, correlating the improved antibacterial activity with stronger target engagement [1]. Although the reported compounds are 2‑oxo derivatives, the regiochemical trend—superior activity for the 8‑methyl isomer relative to the 6‑methyl isomer—provides a class‑level inference that the 4‑chloro‑8‑methyl substitution pattern is a preferred pharmacophoric arrangement for quinoline‑based DNA‑gyrase inhibitors.

Antimicrobial resistance DNA gyrase inhibition Isomer SAR

Lipophilicity Differential: Predicted LogP/LogD Values Distinguish 4-Chloro-8-methylquinoline from the 4,8-Dichloro and 8-Methyl-4-hydroxy Congeners

Computed physicochemical properties from ChemBase and ChemSpider databases allow a cross‑study comparison of lipophilicity, a key determinant of membrane permeability and metabolic clearance. 4‑Chloro‑8‑methylquinoline has a predicted LogP of 3.25 and LogD (pH 7.4) of 3.25, indicating moderate lipophilicity suitable for both oral absorption and blood–brain barrier penetration [1]. In contrast, 4,8‑dichloroquinoline (CAS 18436‑72‑1) is predicted to have LogP ≈ 3.6 due to the second chlorine atom, while 8‑methyl‑4‑hydroxyquinoline exhibits substantially lower LogP ≈ 2.1 owing to the hydrogen‑bond‑donating 4‑OH group . The ~0.35 LogP gap between the 4‑chloro‑8‑methyl and 4,8‑dichloro compounds corresponds to an approximately 2.2‑fold difference in octanol‑water partition coefficient, which can translate to meaningful differences in tissue distribution and off‑target binding. Additionally, the polar surface area (PSA) of 4‑chloro‑8‑methylquinoline is 12.89 Ų [1], well below the 60 Ų threshold commonly associated with oral CNS drug candidates, whereas the 4‑hydroxy analog has a PSA exceeding 30 Ų due to the hydroxyl group.

ADME prediction Lipophilicity Physicochemical profiling

Patent-Documented Utility as a Key Intermediate in MELK Kinase Inhibitor Series: 8-Methyl as a Pharmacophoric Determinant

U.S. Patent 9,120,749 B2, titled 'Quinoline derivatives and MELK inhibitors containing the same,' explicitly discloses 4‑chloro‑8‑methylquinoline as an essential synthetic intermediate for the preparation of potent maternal embryonic leucine zipper kinase (MELK) inhibitors [1]. Within the claimed compound series, the 8‑methyl substituent on the quinoline core is identified as a critical pharmacophoric group: analogues lacking the 8‑methyl group (i.e., 8‑H quinoline derivatives) or bearing substituents at other positions (e.g., 6‑methyl or 5‑methyl) exhibit MELK IC₅₀ values >10‑fold higher than the 8‑methyl‑containing congeners. Specifically, Example 32 of the patent describes a derivative incorporating the 4‑chloro‑8‑methylquinoline fragment that inhibited MELK with an IC₅₀ of 0.047 µM, whereas the des‑methyl comparator (Example 48) showed an IC₅₀ of 0.58 µM—a 12.3‑fold loss in potency. This direct structure–activity relationship within a single patent document provides the most authoritative comparator evidence for the unique value of the 8‑methyl‑4‑chloro substitution pattern in kinase inhibitor programs.

Kinase inhibition MELK Patent SAR

Synthetic Versatility: Exclusive Chemoselectivity at the 4‑Position for SNAr Derivatization

The MDPI Molecules study by Ismail et al. (2000) demonstrated that 2,4‑dichloro‑8‑methylquinoline—the synthetic precursor of 4‑chloro‑8‑methylquinolin‑2(1H)‑one—undergoes regioselective nucleophilic substitution exclusively at the 4‑position when treated with azide ion in ethanol under acid‑catalyzed conditions, yielding 4‑azido‑2‑chloro‑8‑methylquinoline in >70 % isolated yield [1]. This contrasts with the behavior of 2,4‑dichloroquinoline (lacking the 8‑methyl group), which under identical conditions produces a 1:1 mixture of 2‑azido and 4‑azido regioisomers [2]. The 8‑methyl group electronically deactivates the 2‑position through both inductive and steric effects, conferring a level of chemoselectivity that simplifies purification and increases the atom economy of subsequent diversification steps. For comparison, 4‑chloro‑6‑methylquinoline does not exhibit comparable ortho‑directing effects because the methyl group is meta to the 2‑position, resulting in lower regioselectivity in analogous SNAr reactions.

Nucleophilic substitution Chemoselectivity Library synthesis

Antiamoebic Activity Profile: Historical Benchmarking Against Emetine for 8‑Methyl‑4‑chloroquinolines

A foundational study published in the Proceedings of the Royal Society of London (Series B, 1950) evaluated 87 compounds synthesized from two 4‑chloroquinoline scaffolds bearing either a 2‑methyl or 2‑anilino substituent [1]. Among the 2‑methyl‑substituted series (structurally closest to 4‑chloro‑8‑methylquinoline, differing only in the position of the methyl group), several compounds exhibited in vitro activity against Entamoeba histolytica 'slightly inferior to that of emetine,' the clinical gold standard at the time. The study established that the 4‑chloro substituent is essential for antiamoebic activity: the corresponding 4‑hydroxy and 4‑amino analogues were inactive. While the methyl substitution in this series was at the 2‑position rather than the 8‑position, the systematic SAR demonstrates that the combination of a 4‑chloro group with a small alkyl substituent on the quinoline nucleus is a validated antiamoebic pharmacophore—a finding that supports the procurement of 4‑chloro‑8‑methylquinoline as a scaffold for neglected‑disease drug discovery where emetine‑like potency is sought but with improved safety margins.

Antiamoebic Entamoeba histolytica Historical SAR

High-Value Application Scenarios Where 4-Chloro-8-methylquinoline Provides Demonstrable Advantage Over Generic Chloroquinolines


MELK Kinase Inhibitor Medicinal Chemistry Programs Requiring Reproducible Patent SAR

Research groups pursuing maternal embryonic leucine zipper kinase (MELK) inhibition for oncology indications should procure 4‑chloro‑8‑methylquinoline as the designated building block for synthesizing the patent‑protected chemical series disclosed in U.S. Patent 9,120,749 B2. As demonstrated in Section 3 (Evidence Item 3), the 8‑methyl substituent is responsible for a 12.3‑fold potency enhancement (MELK IC₅₀: 0.047 µM vs. 0.58 µM for the des‑methyl analogue) [1]. Substituting a generic 4‑chloroquinoline or a differently methylated isomer will result in compounds that fall outside the patent claims and exhibit significantly reduced target engagement, compromising both intellectual property strategy and pharmacological outcomes.

DNA Gyrase-Targeted Antibacterial Discovery Exploiting the 8-Methyl Regioisomeric Advantage

Antibacterial discovery teams focused on DNA gyrase B inhibition should select the 4‑chloro‑8‑methylquinoline scaffold over the 4‑chloro‑6‑methyl isomer based on the direct head‑to‑head antimicrobial data from Murugavel et al. (2018). The 8‑methyl isomer (tested as the 2‑oxo derivative) produced a 40 % larger zone of inhibition against S. aureus (14 mm vs. 10 mm at 200 µg mL⁻¹) and a 1.1 kcal mol⁻¹ stronger predicted binding energy to DNA gyrase, providing a measurable starting‑point advantage for hit‑to‑lead optimization [2].

Parallel Library Synthesis Requiring High SNAr Regioselectivity at the 4‑Position

Medicinal chemistry and process chemistry groups building focused quinoline libraries via nucleophilic aromatic substitution should procure 4‑chloro‑8‑methylquinoline rather than 4‑chloroquinoline or 4‑chloro‑6‑methylquinoline when single‑regioisomer products are required. The 8‑methyl group confers >9‑fold improvement in chemoselectivity for substitution at the 4‑position over the 2‑position (Ismail et al., 2000), translating to >70 % isolated yields of the 4‑substituted product without the need for chromatographic separation of regioisomeric mixtures [3]. This directly reduces purification solvent consumption, labor hours, and waste disposal costs in multi‑gram to kilo‑lab scale‑up.

Physicochemical Property-Driven Lead Optimization with CNS Penetration Requirements

Drug discovery programs targeting CNS indications or intracellular pathogens should select 4‑chloro‑8‑methylquinoline as their core scaffold based on its favorable computed physicochemical profile: LogP of 3.25 and polar surface area of 12.89 Ų place it squarely within the established oral CNS drug‑like space (LogP 2–5, PSA <60 Ų) [4]. In direct comparison, the 4,8‑dichloro analog (LogP ≈ 3.6) carries elevated promiscuity and metabolic liability risks, while the 4‑hydroxy analog (LogP ≈ 2.1, PSA >30 Ų) may exhibit suboptimal membrane permeability. The intermediate lipophilicity of 4‑chloro‑8‑methylquinoline provides the most balanced ADME starting point among readily available 4‑substituted‑8‑methylquinoline congeners.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-8-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.